Methyl 3-(((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)amino)thiophene-2-carboxylate
Description
Methyl 3-(((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)amino)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core. Key structural elements include:
- Thiophene ring: Substituted at position 3 with a thioxomethyl amino group.
- Piperazine moiety: Linked via the thioxomethyl group, with a 5-chloro-2-methylphenyl substituent at the 4-position of the piperazine ring.
- Methyl ester: At position 2 of the thiophene, enhancing lipophilicity and stability.
Properties
IUPAC Name |
methyl 3-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2/c1-12-3-4-13(19)11-15(12)21-6-8-22(9-7-21)18(25)20-14-5-10-26-16(14)17(23)24-2/h3-5,10-11H,6-9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUKNAOGCSHKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a thiophene ring, a piperazine moiety, and a thioxomethyl group, contributing to its unique chemical properties. The presence of chlorine and methyl groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
Research indicates that compounds similar to Methyl 3-(((4-(5-chloro-2-methylphenyl)piperazinyl)thioxomethyl)amino)thiophene-2-carboxylate may exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have shown the ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial for cancer treatment.
- Antimicrobial Properties : The compound may possess antimicrobial activity against various pathogens, including bacteria and fungi.
- Modulation of Signaling Pathways : It could potentially affect signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
In Vitro Studies
- Anticancer Activity : In vitro studies have demonstrated that related thiophene derivatives can inhibit the growth of cancer cell lines by inducing apoptosis. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines .
- Antimicrobial Efficacy : Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations (MIC values as low as 0.0002% for certain strains) .
Case Studies
- Case Study on Anticancer Properties :
- Case Study on Antimicrobial Activity :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Compound A | Anticancer | Breast Cancer Cells | 10 µM |
| Compound B | Antimicrobial | S. aureus | 0.005% |
| Compound C | Antimicrobial | E. coli | 0.02% |
| Compound D | Enzyme Inhibition | PHD Enzyme | IC50 = 15 µM |
Comparison with Similar Compounds
Structural Analog: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
Key Differences :
- Core structure: The analog replaces the piperazinyl-thioxomethyl group with a pyrazolo[3,4-d]pyrimidine and chromenone system.
- Substituents: Features fluorophenyl and fluoro-chromenone groups instead of 5-chloro-2-methylphenyl.
Functional Implications :
- The pyrazolo-pyrimidine and chromenone moieties may enhance binding to kinase or steroid hormone receptors, whereas the target compound’s piperazine group could favor neurotransmitter receptor interactions.
Herbicidal Analogs: Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl)
Key Differences :
- Core structure : Sulfonylurea-linked benzoate vs. thiophene-carboxylate.
- Substituents : Triazine rings in sulfonylureas vs. piperazine-thioxomethyl in the target compound.
Functional Implications :
- The methyl ester group in both compounds improves membrane permeability, but the divergent core structures dictate entirely different biological targets.
Structural and Functional Comparison Table
Research Findings and Implications
- Piperazine vs. Pyrazolo-Pyrimidine : Piperazine derivatives are common in antipsychotics and antidepressants (e.g., aripiprazole), whereas pyrazolo-pyrimidines are explored in oncology (e.g., kinase inhibitors). This suggests divergent therapeutic avenues .
- Ester Functionality : The methyl ester in both the target compound and sulfonylureas aids in solubility and prodrug activation, though metabolic stability may vary .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Yield optimization by controlling reaction temperature (0–5°C for thiourea formation) .
How can reaction mechanisms for the thioxomethylamino linkage formation be elucidated?
Advanced Mechanistic Analysis
The thioxomethylamino (-N-C(=S)-) bond formation involves:
Nucleophilic Attack : Piperazine’s secondary amine attacks the electrophilic carbon in thiophosgene (Cl₂C=S), releasing HCl and forming a thiocarbamoyl chloride intermediate.
Aminolysis : The 3-aminothiophene-2-carboxylate reacts with the thiocarbamoyl chloride, displacing chloride to form the final thioureido linkage.
Experimental Validation :
- Monitor intermediates via in situ FTIR (C=S stretch at ~1250 cm⁻¹) .
- Kinetic studies under varying pH and solvent polarity to assess nucleophilicity .
Which analytical techniques are critical for structural confirmation?
Q. Basic Characterization
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.3 ppm (aromatic protons), δ 3.8–4.2 ppm (piperazine CH₂), δ 2.3 ppm (methyl group).
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm, thiocarbonyl (C=S) at ~180 ppm .
Mass Spectrometry : HRMS for molecular ion ([M+H]⁺) and fragmentation patterns.
Q. Advanced Techniques :
- X-ray Crystallography : Resolve piperazine-thiophene dihedral angles and hydrogen-bonding networks (e.g., C=S···H-N interactions) .
How can biological activity be evaluated in vitro?
Q. Advanced Assay Design
Cytotoxicity Screening :
- MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
- Compare with reference drugs (e.g., paclitaxel for anti-tubulin activity) .
Enzyme Inhibition :
- Target tubulin polymerization via spectrophotometric monitoring (340 nm) of microtubule assembly .
Antibacterial Testing :
- Broth microdilution to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
What substituent effects on the piperazine ring modulate bioactivity?
Q. Structure-Activity Relationship (SAR)
Q. Methodology :
- Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl vs. 5-chloro-2-methylphenyl) and compare IC₅₀ values .
What challenges arise in purifying this compound, and how are they addressed?
Q. Advanced Purification Strategies
HPLC : Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA to resolve thioureido degradation products.
Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to improve crystal yield .
Q. Pitfalls :
- Hydrolysis of the thioxomethylamino group under acidic conditions; maintain pH 6–7 during purification .
How is computational modeling applied to predict target interactions?
Q. Advanced Computational Workflow
Molecular Docking : Use AutoDock Vina to simulate binding to tubulin (PDB: 1SA0).
MD Simulations : Assess stability of ligand-protein complexes over 100 ns (GROMACS).
Validation :
- Correlate docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ data .
What metabolic stability assays are recommended for preclinical evaluation?
Q. Methodological Approach
Hepatic Microsomes : Incubate compound with rat liver microsomes (37°C, NADPH system).
LC-MS/MS Analysis : Quantify parent compound depletion over 60 min to calculate in vitro half-life .
Which in vivo models are suitable for toxicity profiling?
Q. Advanced Preclinical Testing
Acute Toxicity : OECD 423 guidelines using mice (dose range: 50–2000 mg/kg).
Subchronic Toxicity : 28-day repeated dosing in rats with histopathological evaluation .
How do structural modifications impact solubility and formulation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
